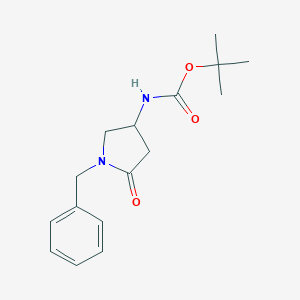

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSNXICUDZJXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of 5-Oxopyrrolidin-3-amine

Reaction Conditions :

-

Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA) or sodium bicarbonate.

-

Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Temperature : 0–25°C, 2–6 hours.

Mechanism :

The amine nucleophile attacks the electrophilic carbonyl carbon of Boc anhydride, forming a carbamate intermediate.

Optimization Data :

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Base (TEA vs. NaHCO₃) | TEA improves kinetics | TEA (2.5 eq) |

| Solvent Polarity | THF > DCM | THF |

| Reaction Time | >4 hours reduces side products | 4 hours |

Yield typically ranges from 75–85% after column chromatography (hexane/ethyl acetate 3:7).

Benzylation of Boc-Protected Intermediate

Reaction Conditions :

-

Reagents : Benzyl bromide, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Temperature : 60–80°C, 8–12 hours.

Mechanism :

The deprotonated pyrrolidine nitrogen acts as a nucleophile, displacing bromide from benzyl bromide.

Optimization Data :

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Base (K₂CO₃ vs. NaH) | NaH increases reactivity | NaH (1.2 eq) |

| Solvent | DMF enhances solubility | DMF |

| Temperature | 70°C balances rate/side reactions | 70°C |

Yields reach 65–70% after recrystallization (ethanol/water).

Alternative Synthetic Routes

One-Pot Protection-Benzylation

A streamlined approach combines Boc protection and benzylation in a single reactor:

-

Step 1 : Boc protection with Boc anhydride and TEA in THF (0°C, 1 hour).

-

Step 2 : Direct addition of benzyl bromide and NaH (70°C, 10 hours).

Advantages :

-

Reduces purification steps.

-

Total yield: 60–68%.

Limitations :

-

Requires strict stoichiometric control to prevent over-alkylation.

Enzymatic Catalysis

Recent studies explore lipase-mediated benzylation under mild conditions:

| Enzyme | Solvent | Yield |

|---|---|---|

| Candida antarctica | tert-Butanol | 55% |

| Pseudomonas fluorescens | Toluene | 48% |

While environmentally friendly, yields remain suboptimal compared to traditional methods.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

-

HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 12.3 min.

Spectroscopic Validation

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.43 (s, 9H, Boc), δ 4.51 (s, 2H, CH₂Ph), δ 3.75–3.20 (m, pyrrolidine) |

| IR (cm⁻¹) | 1695 (C=O, Boc), 1680 (C=O, pyrrolidinone) |

| MS (ESI) | m/z 291.2 [M+H]⁺ |

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Design :

-

Microfluidic system with residence time = 30 minutes.

-

Conditions : 70°C, 10 bar pressure.

Benefits :

-

95% conversion rate.

-

Reduced solvent waste.

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual Solvents | <500 ppm (DMF) |

| Heavy Metals | <10 ppm |

Challenges and Mitigation Strategies

Stereochemical Control

The pyrrolidine ring’s stereochemistry influences biological activity. Strategies include:

-

Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates.

-

Asymmetric Catalysis : Rhodium-catalyzed hydrogenation (enantiomeric excess >90%).

Degradation Pathways

Common degradation products:

-

Hydrolysis : tert-Butanol and CO₂ under acidic conditions.

-

Oxidation : Formation of N-oxide derivatives.

Stabilization Methods :

-

Storage at -20°C under argon.

-

Addition of radical scavengers (e.g., BHT).

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrrolidinone ring.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.

科学研究应用

Chemistry

In synthetic organic chemistry, tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate serves as:

- Intermediate in Organic Synthesis: It is used to synthesize more complex organic compounds, acting as a protecting group for amines during peptide synthesis .

| Reaction Type | Description |

|---|---|

| Oxidation | Can undergo oxidation using agents like hydrogen peroxide. |

| Reduction | Can be reduced using lithium aluminum hydride or sodium borohydride. |

| Substitution | Participates in nucleophilic substitution reactions . |

Biology

In biological research, the compound is utilized for:

- Studying Enzyme Mechanisms: Its structure allows researchers to investigate enzyme interactions and mechanisms.

- Synthesis of Biologically Active Molecules: It acts as a building block for pharmaceuticals targeting various biological pathways .

Medicine

In medicinal chemistry, this compound is significant for:

- Drug Development: It is explored as a scaffold for designing enzyme inhibitors and synthesizing drug candidates targeting central nervous system disorders .

Case Study:

Research has indicated that derivatives of pyrrolidine structures exhibit neuroprotective effects. The unique configuration of this compound may enhance its bioavailability and therapeutic potential .

Industry

In industrial applications, this compound is used for:

- Production of Fine Chemicals: It serves as an intermediate in the manufacturing of agrochemicals and specialty chemicals .

Table: Industrial Applications

| Application Area | Description |

|---|---|

| Agrochemicals | Used in the synthesis of crop protection agents. |

| Specialty Chemicals | Employed in producing high-value chemical products . |

作用机制

The mechanism of action of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Key Analog Compounds

Impact of Structural Differences

- Ring Type : The tetrahydrofuran analog (QV-3991) lacks a lactam group, reducing hydrogen-bonding capacity but improving solubility .

- Substituents : Addition of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in drug candidates .

生物活性

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolidinone ring and a benzyl substituent, suggests various pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, which enhances its lipophilicity and stability, making it suitable for various pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 274.36 g/mol |

| Boiling Point | Not available |

| LogP | 0.9 |

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors in biological systems. It has been studied for its potential as an enzyme inhibitor, particularly in the context of viral proteases.

Biochemical Pathways

Research indicates that this compound may modulate several biochemical pathways, particularly those involving proteolytic enzymes. This modulation can affect various cellular processes, including apoptosis and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : High gastrointestinal absorption is anticipated.

- Distribution : Potential to cross the blood-brain barrier, indicating possible central nervous system effects.

- Metabolism : It is not likely to be a substrate for P-glycoprotein, suggesting limited active transport out of cells.

Enzyme Inhibition Studies

Several studies have evaluated the inhibitory effects of this compound on various enzymes. For instance, it has been tested against the SARS-CoV main protease, revealing significant inhibitory activity.

| Compound | IC50 (μM) |

|---|---|

| tert-butyl carbamate | 0.0041 |

| Control Inhibitor | 4.1 |

These results indicate that the compound is a potent inhibitor compared to standard controls, highlighting its potential as a therapeutic agent against viral infections .

Case Studies

In a recent study focusing on the design and synthesis of peptidomimetic inhibitors for viral proteases, researchers found that modifications to the structure of compounds similar to this compound could enhance their inhibitory potency significantly. The introduction of specific functional groups was shown to increase binding affinity and selectivity towards target enzymes .

Applications in Drug Development

Due to its structural characteristics and biological activity, this compound serves as a valuable scaffold in drug design:

- Antiviral Agents : Its efficacy against viral proteases positions it as a candidate for developing antiviral therapeutics.

- Enzyme Mechanism Studies : The compound is utilized in research to elucidate enzyme mechanisms and develop new enzyme inhibitors.

常见问题

Q. What are the common synthetic routes for tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate in academic research?

The synthesis typically involves carbamate protection of the pyrrolidin-3-amine intermediate. A general protocol includes:

- Step 1 : Reacting 5-oxopyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (THF or DCM) to introduce the Boc group .

- Step 2 : Benzylation of the pyrrolidine nitrogen using benzyl bromide or chloride in the presence of a base (K₂CO₃) .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization . Key challenges include controlling stereochemistry and minimizing side reactions during benzylation.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- ¹H/¹³C NMR : Confirm regiochemistry and Boc/benzyl group integration. For example, the Boc group shows a singlet at ~1.4 ppm (C(CH₃)₃) in ¹H NMR .

- LC-MS : Verify molecular weight (e.g., m/z 298 [M+Na]⁺ for a related carbamate derivative) .

- X-ray crystallography : Resolve stereochemical ambiguities and confirm solid-state conformation, often using SHELX programs for refinement .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and pyrrolidinone) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during Boc protection of pyrrolidin-3-amine derivatives?

- Catalyst screening : Acidic conditions (e.g., HClO₄-SiO₂) enhance Boc activation in non-polar solvents .

- Temperature control : Reactions at 80°C for 8 minutes in DCM improve efficiency while minimizing decomposition .

- Solvent selection : Polar aprotic solvents (DMF, THF) stabilize intermediates but may require rigorous drying to prevent hydrolysis .

- Monitoring : Use TLC (e.g., hexane/ethyl acetate 2:8) to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictions in spectroscopic data during structural confirmation be resolved?

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous protons (e.g., overlapping pyrrolidine signals) .

- Crystallographic analysis : Resolve stereoisomerism; for example, Das et al. (2016) used X-ray diffraction to confirm hydrogen-bonding networks in carbamate derivatives .

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate regiochemistry .

Q. What strategies mitigate degradation of the Boc group under specific reaction conditions?

- pH control : Avoid strongly acidic/basic conditions (e.g., TFA deprotection is typically done post-synthesis) .

- Low-temperature storage : Store the compound at -20°C in anhydrous DCM or under inert gas to prevent hydrolysis .

- Stability screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure local exhaust to limit airborne exposure (TLV not established; treat as hazardous) .

- First aid : In case of skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

- Waste disposal : Collect in sealed containers for incineration by licensed facilities .

Data Contradictions and Troubleshooting

Q. How to address inconsistent melting points or solubility data across studies?

- Recrystallization solvent : Variations in solvent polarity (e.g., ethanol vs. ethyl acetate) can alter melting points .

- Polymorphism : Screen for multiple crystalline forms using differential scanning calorimetry (DSC) .

- Purity verification : Use HPLC (>98% purity) to rule out impurities affecting solubility .

Ecological and Stability Considerations

Q. What is known about the environmental impact of this compound?

Limited ecotoxicological data exist, but general precautions for carbamates apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。